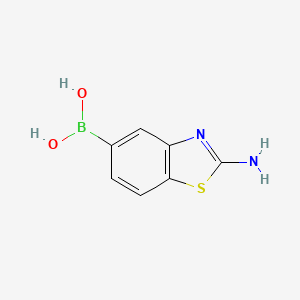
PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- typically involves the formation of the imidazole ring followed by the introduction of the methoxy group on the pyridine ring. One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions. The reaction may be catalyzed by nickel and involves the addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both the imidazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butylhydroperoxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
Wissenschaftliche Forschungsanwendungen
PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions and other functional groups, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-imidazole: A simpler compound with a similar imidazole ring structure.
2-methoxypyridine: A compound with a similar pyridine ring structure but without the imidazole ring.
5-(1H-imidazol-1-yl)pyridine: A compound with both imidazole and pyridine rings but without the methoxy group.
Uniqueness
PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- is unique due to the presence of both the imidazole and methoxypyridine moieties. This combination of functional groups can lead to unique chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
790262-67-8 |
|---|---|
Molekularformel |
C9H9N3O |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
5-(1H-imidazol-5-yl)-2-methoxypyridine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-3-2-7(4-11-9)8-5-10-6-12-8/h2-6H,1H3,(H,10,12) |
InChI-Schlüssel |
CWCCWNCHEATMPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)C2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8798769.png)
![1-Boc-3-[(2-Fluoro-phenylamino)-methyl]-piperidine](/img/structure/B8798773.png)


![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B8798789.png)
![Ethyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8798795.png)





![7-Vinylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B8798840.png)
